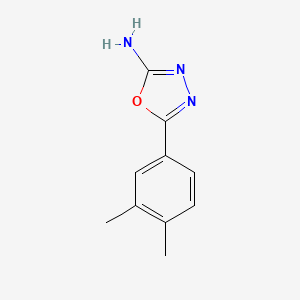

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Description

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4-dimethylphenyl group and an amine group at the 2-position. The oxadiazole scaffold is renowned for its metabolic stability, aromatic electron distribution, and capacity for hydrogen bonding, making it a privileged structure in medicinal chemistry . The 3,4-dimethylphenyl substituent enhances lipophilicity and steric bulk, which can influence pharmacokinetic properties such as membrane permeability and target binding .

Propriétés

IUPAC Name |

5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-8(5-7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONXQCGDDBKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602716 | |

| Record name | 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016528-42-9 | |

| Record name | 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Chemistry

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be used to create more complex heterocyclic structures through cyclization reactions.

- Studying Reaction Mechanisms : Its unique properties allow researchers to explore various reaction pathways and mechanisms in organic chemistry.

Biology

Research has indicated that this compound possesses notable biological activities:

-

Anticancer Activity : Several studies have demonstrated its potential in inhibiting cancer cell proliferation.

- Case Study : Zhang et al. (2023) reported an IC50 value of approximately 1.18 µM against HEPG2 liver cancer cells, indicating significant anticancer potential.

- Growth Inhibition : Jawed et al. (2014) observed a mean growth inhibition of 62.61% against multiple cancer cell lines, including T-47D (breast cancer).

- Antimicrobial Properties : Preliminary findings suggest broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Medicine

The compound's pharmacological properties are under investigation for potential therapeutic applications:

-

Drug Design and Development : It is explored as a pharmacophore in the design of new drugs targeting specific diseases.

- Mechanism of Action : The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects.

Anticancer Research

-

Zhang et al. (2023) :

- The study screened several oxadiazole derivatives for anticancer activity.

- Notable inhibition was observed against MDA-MB-435 (melanoma) and K562 (leukemia).

-

Jawed et al. (2014) :

- Reported that the compound showed significant growth inhibition across various cancer cell lines.

Antimicrobial Research

Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity:

- Effective against various bacterial strains in vitro.

Mécanisme D'action

The mechanism of action of 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Electron-Donating vs. Electron-Withdrawing Groups

- Methyl (3,4-Dimethylphenyl) vs. Methoxy (3,4-Dimethoxyphenyl): The compound N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) demonstrated significant anticancer activity, with growth inhibition (%GI) values up to 68.89% against leukemia (CCRF-CEM) .

- Chlorine Substituents:

N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4u) showed reduced activity (mean growth percent (GP) = 78.46) compared to its methoxy analog (4s, GP = 62.62), suggesting electron-withdrawing groups may diminish cytotoxicity .

Positional Isomerism

- 3,4-Dimethylphenyl vs.

Anticancer Activity

Antimicrobial and Antioxidant Activity

- Antimicrobial: 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives showed moderate activity against S. aureus and E. coli . The dimethylphenyl group’s hydrophobicity could enhance Gram-positive bacterial membrane disruption.

- Antioxidant: Compound 6i (IC₅₀ = 15.14 μM) highlights the role of methoxy groups in radical scavenging. The target compound’s methyl groups may reduce antioxidant efficacy but improve metabolic stability.

Structural and Physicochemical Properties

Activité Biologique

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents, exhibiting a wide range of effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Structure and Properties

The molecular formula for this compound is C10H12N4O. Its structure consists of an oxadiazole ring substituted with a dimethylphenyl group at the 5-position. This structural configuration is crucial for its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : In vitro assays demonstrated that oxadiazole derivatives exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .

- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. The incorporation of specific substituents has been shown to enhance their activity against various pathogens:

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | High | Escherichia coli |

Studies indicate that modifications in the phenyl ring can significantly affect the antimicrobial efficacy of oxadiazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have been noted in several studies. Compounds bearing the oxadiazole moiety have demonstrated inhibition of pro-inflammatory cytokines and reduction in edema in animal models .

Case Studies

Several case studies illustrate the biological effectiveness of this compound:

- Study on Anticancer Properties : A study evaluated a series of oxadiazole derivatives including this compound against various cancer cell lines. The results showed that this compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli at low concentrations .

Q & A

Q. How is the crystal structure of 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine experimentally determined?

The crystal structure is determined via single-crystal X-ray diffraction (SCXRD) at controlled temperatures (e.g., 291 K). Key parameters include refinement statistics (R factor = 0.045, wR factor = 0.124) and hydrogen bonding analysis (N–H⋯N interactions forming a 3D network). Data collection involves high-resolution detectors and software like SHELX for structure refinement. Experimental protocols emphasize minimizing crystal defects and validating bond lengths (average C–C = 0.003 Å) .

Q. What synthetic routes are commonly employed for 5-aryl-1,3,4-oxadiazol-2-amine derivatives?

A two-step synthesis is typical:

Q. How are purity and structural integrity validated during synthesis?

Techniques include:

- Chromatography : HPLC or TLC to confirm purity.

- Spectroscopy : IR (C=N and N–H stretches), ¹H/¹³C NMR (aromatic proton integration), and mass spectrometry (molecular ion peaks).

- Elemental analysis : Matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., temperature, solvent). The ICReDD framework integrates computational predictions with high-throughput experimentation, reducing trial-and-error cycles .

Q. What experimental designs are suitable for evaluating biological activities like anticancer or antioxidant potential?

- Anticancer assays : One-dose screening (e.g., 10 µM) against cancer cell lines (e.g., MCF-7), followed by IC₅₀ determination via MTT assay.

- Antioxidant assays : DPPH radical scavenging with IC₅₀ values and comparison to ascorbic acid controls.

- Factorial design : Multi-variable optimization (e.g., concentration, exposure time) to assess interaction effects .

Q. How can molecular docking elucidate the mechanism of bioactivity?

Docking software (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., EGFR for anticancer activity). Parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Validation involves comparing docking poses with co-crystallized ligands .

Q. How should researchers address contradictions in bioactivity data across studies?

- Dose-response analysis : Verify activity across multiple concentrations.

- Assay standardization : Control variables like cell line passage number or solvent polarity.

- Meta-analysis : Compare structural analogs (e.g., 5-(pyridinyl) derivatives) to identify substituent effects .

Q. What safety protocols are recommended for handling this compound and its waste?

- Waste segregation : Separate organic waste and collaborate with certified disposal agencies.

- PPE : Gloves, lab coats, and fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).

- Emergency protocols : Neutralize spills with sodium bicarbonate .

Methodological Integration

Q. How can chemical software enhance data management and experimental reproducibility?

Tools like Schrödinger Suite or Gaussian enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.